
4-Cyclopropyl-6-(3-methoxyazetidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Pyrimidine derivatives, including “4-Cyclopropyl-6-(3-methoxyazetidin-1-yl)pyrimidine”, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are synthesized using various methods, including synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrimidine ring, which is a six-membered heterocyclic aromatic moiety . This structure is defined as a privileged scaffold and constitutes diverse chemical structures .Chemical Reactions Analysis
Pyrimidines, including “this compound”, are involved in various chemical reactions. For instance, they can undergo a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation . They can also participate in a base-promoted intermolecular oxidation C-N bond formation .Scientific Research Applications
Antifungal Properties
4-Cyclopropyl-6-(3-methoxyazetidin-1-yl)pyrimidine derivatives have shown promising results as antifungal agents. A study by Jafar et al. (2017) synthesized compounds related to this structure and found them to be effective against fungi like Aspergillus terreus and Aspergillus niger, demonstrating potential as antifungal agents (Jafar et al., 2017).
Antiviral Activity
Another significant application is in antiviral therapies. Hocková et al. (2003) investigated derivatives of this compound for their antiviral activity. They observed that some derivatives inhibited retrovirus replication in cell culture, highlighting their potential in antiviral treatments (Hocková et al., 2003).
DNA Repair Mechanisms
Sancar (1994) studied the role of cyclobutane pyrimidine dimers, which are related to the structure of this compound, in DNA repair mechanisms. This research has implications in understanding how cells respond to UV damage and repair DNA (Sancar, 1994).
Herbicidal Activity
Compounds with a similar structure have also been investigated for their herbicidal activity. Krämer (1997) explored pyrimidines with amino groups and a cyclopropylmethoxy group, noting their effectiveness as herbicides, especially in cotton and sunflower cultivation (Krämer, 1997).
Plant Growth Research
Grossmann (1990) discussed the use of pyrimidine structures in plant growth research, particularly as growth retardants. These compounds have provided valuable insights into the regulation of terpenoid metabolism and its relation to cell division and senescence (Grossmann, 1990).
Cancer Research
Xiang et al. (2020) focused on the relationship between the structure of cyclopenta[d]pyrimidine compounds and their antiproliferative activities against cancer cells. They found that certain structural characteristics significantly influence the compounds' biological activities (Xiang et al., 2020).
Mechanism of Action
While the specific mechanism of action for “4-Cyclopropyl-6-(3-methoxyazetidin-1-yl)pyrimidine” is not mentioned in the search results, pyrimidine derivatives are known to exhibit a range of pharmacological effects . For example, they are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Properties
IUPAC Name |
4-cyclopropyl-6-(3-methoxyazetidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-15-9-5-14(6-9)11-4-10(8-2-3-8)12-7-13-11/h4,7-9H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKXSBULXIPDKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=NC=NC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
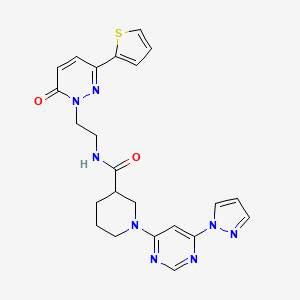

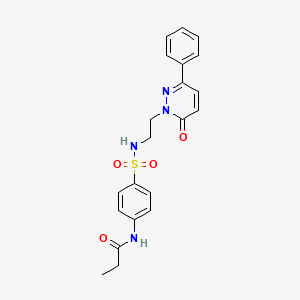
![methyl 3-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2704548.png)
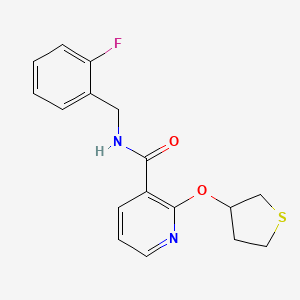
![(1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine](/img/structure/B2704551.png)

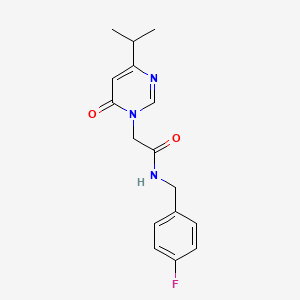
![[1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine](/img/structure/B2704556.png)
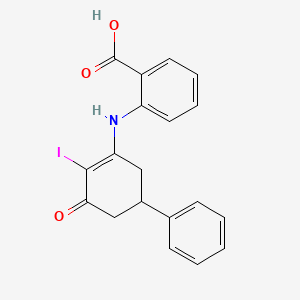

![N-(4-ethoxyphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![2-Chloro-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2704564.png)
![4-Chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine](/img/structure/B2704566.png)
